

A Technical Guide to the Natural Sources and Dietary Uptake of Ferroheme

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital micronutrient, indispensable for numerous physiological processes, including oxygen transport via hemoglobin, energy metabolism, and DNA synthesis.[1][2] Dietary iron is available in two forms: non-heme iron, found in plant-based foods and iron-fortified products, and **ferroheme** (heme iron), which is exclusively derived from animal sources.[2][3][4] **Ferroheme** is a complex of ferrous iron (Fe²⁺) and protoporphyrin IX. It is notably more bioavailable than non-heme iron, with absorption rates estimated at 15-35%, compared to 2-20% for non-heme iron. This high bioavailability is attributed to a distinct and efficient absorption mechanism that is less affected by dietary inhibitors like phytates and tannins. In Western diets, while constituting only about 10-15% of the total iron consumed, heme iron can contribute up to two-thirds of the body's total iron stores. Understanding the sources and uptake mechanisms of **ferroheme** is critical for research into iron deficiency anemia, nutritional science, and the development of novel iron therapeutics.

Natural Sources of Ferroheme

Ferroheme is exclusively found in animal-based foods, primarily within hemoglobin and myoglobin. The concentration of heme iron varies significantly across different animal sources. Red meats and organ meats are particularly rich sources due to their high content of these heme-containing proteins.



Data Presentation: Ferroheme Content in Dietary Sources

The following table summarizes the approximate heme iron content in various food sources. Values can vary based on the specific cut of meat, cooking method, and preparation.

Food Source	Serving Size (approx. 100g / 3.5 oz)	Heme Iron Content (mg)	Total Iron (mg)
Pork Liver	100g	~10.8	~18.0
Chicken Liver	100g	8.0 - 9.0	11.0 - 13.0
Clams, Canned	100g	~14.3	~23.8
Oysters, Cooked	100g	~4.7	~7.8
Beef, Lean Ground (cooked)	100g	~1.5	~2.5
Beef Liver (cooked)	100g	~3.5	~5.8
Turkey, Dark Meat (cooked)	100g	~1.2	~2.0
Sardines, Canned in oil	100g	~1.4	~2.4
Lamb, Loin Chop (cooked)	100g	~1.2	~2.1
Tuna, Light, Canned in water	100g	~0.8	~1.3

Data compiled from multiple nutritional sources. Heme iron is typically estimated to be 50-60% of the total iron in meat, poultry, and fish.

Dietary Uptake and Metabolism of Ferroheme



The absorption of **ferroheme** is a multi-step process that occurs predominantly in the enterocytes of the duodenum and proximal jejunum. Unlike non-heme iron, which requires reduction from Fe³⁺ to Fe²⁺ and is susceptible to chelation by dietary inhibitors, the intact heme porphyrin ring shields the iron atom, allowing for a more direct and efficient uptake.

The process begins with the release of hemoglobin and myoglobin from ingested meat through the action of gastric acid and proteases in the stomach and small intestine. This releases the heme molecule, which is then taken up by the apical membrane of the enterocytes.

Key Proteins in Heme Transport

Several proteins are implicated in the transport and metabolism of heme within the enterocyte:

- Heme Carrier Protein 1 (HCP1, also known as SLC46A1): Initially identified as the primary
 intestinal heme transporter, HCP1 is located on the brush-border membrane of duodenal
 enterocytes. Its expression is upregulated in response to iron deficiency and hypoxia. While
 it is now known that HCP1 is also a high-affinity proton-coupled folate transporter, it still plays
 a role in heme uptake, particularly at higher concentrations.
- Heme Responsive Gene-1 (HRG-1, also known as SLC48A1): This transporter is thought to mediate the transport of heme from the endosome into the cytoplasm following endocytosis.
- Feline Leukemia Virus Subgroup C Receptor 1 (FLVCR1): Located on the basolateral membrane, FLVCR1 acts as a heme exporter, transporting intact heme out of the enterocyte and into circulation, where it binds to hemopexin.

Intracellular Fate of Heme

Once inside the enterocyte, the majority of absorbed heme is catabolized by the enzyme Heme Oxygenase-1 (HO-1), which is located on the endoplasmic reticulum. HO-1 catalyzes the oxidative cleavage of the heme porphyrin ring to release ferrous iron (Fe²⁺), biliverdin, and carbon monoxide (CO).

The released Fe²⁺ joins the same intracellular labile iron pool as iron absorbed from non-heme sources. From this pool, the iron can be:

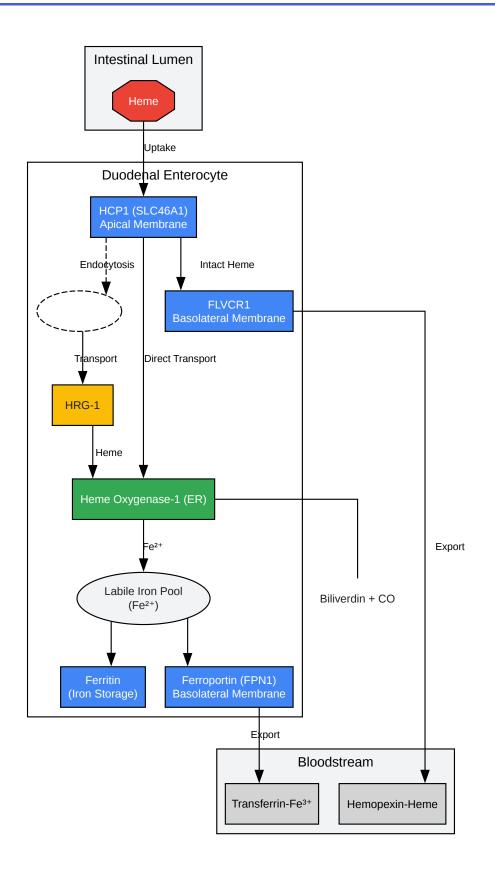
Stored: Incorporated into the protein ferritin.



- Utilized: Used by the enterocyte for its own metabolic needs.
- Transported: Exported across the basolateral membrane into the bloodstream via the iron exporter protein ferroportin (FPN1).

Visualization: Ferroheme Uptake Pathway in an Enterocyte





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Caption: Intracellular pathway of **ferroheme** absorption and metabolism in an enterocyte.



Key Experimental Protocols for Ferroheme Research

Investigating **ferroheme** uptake and metabolism requires robust and reproducible experimental models. The human colon adenocarcinoma cell line, Caco-2, is a widely accepted in vitro model as it spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Protocol: Quantification of Heme in Biological Samples

This protocol outlines a general method for heme quantification using reverse-phase high-performance liquid chromatography (RP-HPLC), a standard and sensitive technique.

Objective: To quantify the concentration of heme in cell lysates or tissue homogenates.

Materials:

- Biological sample (e.g., Caco-2 cell pellet, tissue homogenate)
- Hemin chloride (standard)
- Extraction buffer (e.g., acetone with 20% HCl)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- C18 RP-HPLC column
- HPLC system with a diode-array detector (DAD) or UV-Vis detector

Methodology:

- Standard Curve Preparation: Prepare a series of hemin chloride standards of known concentrations (e.g., 0.1 μM to 20 μM) in the extraction buffer.
- Sample Preparation:



- Homogenize tissue or lyse cell pellets in ice-cold extraction buffer.
- Vortex vigorously for 2 minutes to ensure complete extraction.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.
- Collect the supernatant, which contains the extracted heme.

· HPLC Analysis:

- Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Inject a fixed volume (e.g., 20 μL) of the prepared standards and sample extracts.
- Elute the heme using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
- Monitor the absorbance at ~400 nm (the Soret peak of heme).

• Data Analysis:

- Identify the heme peak in the chromatograms based on the retention time of the hemin standard.
- Integrate the peak area for each standard and sample.
- Construct a standard curve by plotting peak area against hemin concentration.
- Calculate the heme concentration in the samples by interpolating their peak areas from the standard curve.

Protocol: In Vitro Heme Uptake Assay Using Caco-2 Cells

This protocol describes a method to measure the uptake of heme into differentiated Caco-2 cell monolayers.



Objective: To quantify the rate and capacity of heme uptake by intestinal epithelial cells.

Materials:

- Caco-2 cells
- Transwell® inserts (e.g., 12-well, 0.4 μm pore size)
- Cell culture medium (DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
- Hemin (or ⁵⁵Fe-labeled hemin for radiometric detection)
- Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.5)
- Lysis buffer (e.g., RIPA buffer)
- Protein assay kit (e.g., BCA)
- Detection instrument (spectrophotometer, liquid scintillation counter)

Methodology:

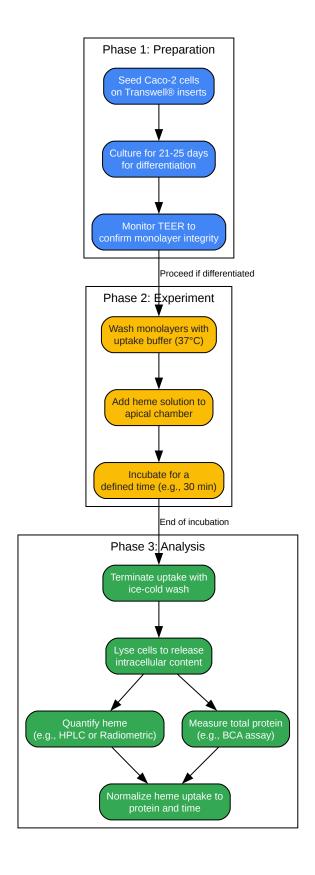
- · Cell Culture and Differentiation:
 - Seed Caco-2 cells onto Transwell® inserts at a high density.
 - Culture for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.
 - Monitor differentiation by measuring the transepithelial electrical resistance (TEER).
- Heme Uptake Experiment:
 - On the day of the experiment, wash the Caco-2 monolayers twice with pre-warmed uptake buffer.
 - Prepare heme solutions of desired concentrations in the uptake buffer.



- Add the heme solution to the apical (upper) chamber of the Transwell® inserts. Add fresh uptake buffer to the basolateral (lower) chamber.
- Incubate at 37°C for a specified time (e.g., 15-60 minutes).
- Termination and Lysis:
 - To stop the uptake, aspirate the heme solution and immediately wash the monolayers three times with ice-cold uptake buffer containing a chelator (e.g., EDTA) to remove surface-bound heme.
 - Add lysis buffer to the apical chamber and incubate on ice for 15 minutes to lyse the cells.
- Quantification:
 - Collect the cell lysate.
 - Measure the heme concentration in the lysate using the HPLC method (Protocol 3.1) or by measuring radioactivity if using ⁵⁵Fe-hemin.
 - Measure the total protein concentration in the lysate using a BCA assay.
- Data Analysis:
 - Normalize the amount of heme taken up to the total protein content and the incubation time.
 - Express results as pmol heme / mg protein / minute.

Visualization: Experimental Workflow for Caco-2 Heme Uptake Assay





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Caption: Workflow for an in vitro **ferroheme** uptake assay using Caco-2 cells.



Conclusion

Ferroheme represents a highly bioavailable form of dietary iron, critical for maintaining iron homeostasis. Its absorption via a dedicated pathway in the small intestine underscores its nutritional significance. For researchers and drug development professionals, a thorough understanding of heme's natural sources, its transport machinery (HCP1, HRG-1, FLVCR1), and its intracellular metabolism by heme oxygenase is fundamental. The experimental protocols provided, particularly the use of the Caco-2 cell model, offer a robust framework for investigating the mechanisms of heme absorption and for screening compounds that may modulate this vital pathway. Future research may focus on further elucidating the regulatory networks governing heme transport and its potential as a target for therapeutic interventions in both iron-deficiency and iron-overload disorders.

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